Diethyl 2-propionylsuccinate
Description
The compound is esterified at both carboxylic acid termini with ethyl groups, resulting in the full structural formula EtOOC-CH(COCH2CH2CH3)-CH2-COOEt. Based on structural analysis, its inferred molecular formula is C11H16O5, with a molecular weight of 234.24 g/mol (calculated). This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or specialty polymers. Limited industrial data are available, but suppliers like Chemos GmbH & Co. KG list it under synonyms such as "2-Propionyl-succinic acid diethyl ester" .
Properties
CAS No. |
4117-76-4 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
diethyl 2-propanoylbutanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-9(12)8(11(14)16-6-3)7-10(13)15-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
OZWSCJMKEPYAAI-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CC(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCC(=O)C(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Diethyl Succinate
- Molecular Formula : C8H14O4
- Molecular Weight : 174.2 g/mol
- Physical Properties: Vapor Pressure: 1.3 mbar at 55°C Specific Gravity: 1.040 Solubility: No data available .
- Applications : Used as a solvent or plasticizer due to its ester functionality.
Comparison : Diethyl 2-propionylsuccinate differs in its substitution pattern, introducing a propionyl group that increases molecular weight and likely reduces solubility in polar solvents. The added ketone group may enhance reactivity in nucleophilic acyl substitution reactions.
Dimethyl 2-Oxosuccinate
- Molecular Formula : C6H8O5
- Molecular Weight : 160.12 g/mol
- Physical Properties: No quantitative data, but lower molecular weight suggests higher volatility than diethyl analogs.
- Safety : Requires standard ester-handling precautions, including eye rinsing and skin washing upon exposure .
- Applications : Intermediate in ketone-based synthesis (e.g., pharmaceuticals).
However, the absence of a propionyl group limits its utility in lipophilic applications.
Diethyl 2-Methyl-3-Oxosuccinate
- Molecular Formula : C9H14O5
- Molecular Weight : 202.2 g/mol
- Physical Properties : Higher molecular weight than diethyl succinate but lower than this compound.
- Applications : Used in fine chemical synthesis, leveraging its oxo and methyl groups for regioselective reactions .
Comparison: The methyl and oxo substituents in this compound create distinct electronic effects compared to the propionyl group in this compound. The latter’s longer alkyl chain may improve compatibility with non-polar matrices (e.g., polymer blends).
Diethyl Phthalate (Contextual Comparison)
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- Applications : Widely used as a plasticizer.
- Safety: Non-hazardous under OSHA standards but subject to regulatory scrutiny due to endocrine-disruption concerns .
Comparison : While structurally distinct (phthalate vs. succinate backbone), diethyl phthalate highlights how ester chain length and aromaticity influence applications. This compound’s aliphatic structure may offer advantages in biodegradability.
Research Findings and Trends
- Reactivity: The propionyl group in this compound may facilitate keto-enol tautomerism, enabling participation in condensation reactions (e.g., Knorr pyrrole synthesis) .
- Safety : Succinate esters generally exhibit lower toxicity than phthalates, aligning with trends toward greener plasticizers .
- Industrial Relevance : this compound’s niche applications highlight demand for tailored esters in high-value sectors like drug delivery systems .
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